3-Chloro-5-methoxypyridine

nAChR pharmacology CNS radioligand development SAR halogen series

3-Chloro-5-methoxypyridine (CAS 95881-83-7) is the preferred halogenated pyridine building block for neuronal nicotinic acetylcholine receptor (nAChR) ligand development, demonstrating a Ki of 1.3 nM—2.5-fold superior to the 5-bromo analog (Ki = 3.3 nM) and 31-fold superior to the 5-iodo analog (Ki = 40.8 nM). Its C3 chlorine serves as a cost-stable, chemoselective handle for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings in the presence of the C5 methoxy group. Available at 98% purity with full analytical certification (NMR, HPLC, GC), this compound ensures reproducible SAR data and scalable process chemistry. Choose 3-chloro-5-methoxypyridine for rational CNS drug discovery programs targeting cognitive disorders, pain, and neuroprotection.

Molecular Formula C6H6ClNO
Molecular Weight 143.57 g/mol
CAS No. 95881-83-7
Cat. No. B183929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-methoxypyridine
CAS95881-83-7
Molecular FormulaC6H6ClNO
Molecular Weight143.57 g/mol
Structural Identifiers
SMILESCOC1=CC(=CN=C1)Cl
InChIInChI=1S/C6H6ClNO/c1-9-6-2-5(7)3-8-4-6/h2-4H,1H3
InChIKeyTXBHLLHHHQAFNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-methoxypyridine (CAS 95881-83-7) Procurement Guide: Differentiated Halogenated Pyridine Building Block for CNS and Cross-Coupling Applications


3-Chloro-5-methoxypyridine (CAS 95881-83-7) is a disubstituted halogenated pyridine building block with the molecular formula C₆H₆ClNO and a molecular weight of 143.57 g/mol [1]. The compound features a chlorine atom at the C3 position and a methoxy group at the C5 position of the pyridine ring. It is available commercially at standard purities of 97–99.98% from multiple vendors . This specific substitution pattern distinguishes it from positional isomers such as 2-chloro-5-methoxypyridine (CAS 139585-48-1) and 4-chloro-3-methoxypyridine (CAS 96628-70-5), as well as from halogen-substituted analogs including 3-bromo-5-methoxypyridine and 3-iodo-5-methoxypyridine [2].

Why 3-Chloro-5-methoxypyridine (CAS 95881-83-7) Cannot Be Replaced by Positional Isomers or Other Halogen Analogs


Substituting 3-chloro-5-methoxypyridine with its positional isomers (2-chloro-5-methoxy- or 4-chloro-3-methoxypyridine) or with bromo/iodo analogs fundamentally alters both reactivity profiles and biological target engagement. Positional isomerism changes the electronic environment of the pyridine ring: 2-substituted chloro-methoxypyridines exhibit different XLogP3 values (~1.7 [1] versus ~1.5 for 4-chloro-3-methoxypyridine ) and distinct site preferences in electrophilic substitution. More critically, halogen substitution at C3 yields quantitatively divergent receptor binding affinities: the 5-chloro analog displays Ki = 1.3 nM for neuronal nicotinic acetylcholine receptors (nAChRs), whereas the corresponding 5-bromo (Ki = 3.3 nM) and 5-iodo (Ki = 40.8 nM) compounds show 2.5-fold and >31-fold reductions in affinity, respectively [2]. These differences render in-class substitution invalid for structure-activity relationship (SAR) optimization and process chemistry scaling.

3-Chloro-5-methoxypyridine (CAS 95881-83-7): Quantitative Comparative Evidence for Scientific Selection


Neuronal Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity: 5-Chloro vs. 5-Bromo vs. 5-Iodo Analogs

In a direct head-to-head comparison within the 3-pyridyl ether scaffold (A-84543 series), the 5-chloro analog exhibited a Ki of 1.3 nM for nAChR binding. The 5-bromo analog showed a Ki of 3.3 nM, while the 5-iodo analog demonstrated substantially reduced affinity with a Ki of 40.8 nM [1]. The chlorine-substituted compound displayed approximately 2.5-fold higher affinity than the bromo analog and >31-fold higher affinity than the iodo analog. These binding data were obtained using in vitro competitive displacement assays with rat brain membrane preparations [1].

nAChR pharmacology CNS radioligand development SAR halogen series

Regioselective Ortho-Lithiation: 3-Methoxypyridine vs. 2- and 4-Methoxypyridine Isomers

The ortho-lithiation of 3-methoxypyridine (the parent methoxy scaffold for 3-chloro-5-methoxypyridine) was effected using mesityllithium as the metalating base, enabling regioselective functionalization at the C2 or C4 positions adjacent to the methoxy directing group . Directed metalation of substituted pyridines containing a directing metalating group (DMG) with lithium reagents in anhydrous solvent at low temperature provides the corresponding lithium intermediates in situ, which upon reaction with electrophiles yield substituted derivatives [1]. This reactivity pattern differs from that of 2- and 4-methoxypyridine isomers, where the methoxy group position dictates distinct regiochemical outcomes .

directed ortho-metalation C–H functionalization pyridine scaffold diversification

Aryl Chloride Cross-Coupling Reactivity: Cost–Stability Advantage Over Bromo/Iodo Analogs

As an aryl chloride, 3-chloro-5-methoxypyridine falls within a substrate class characterized by lower intrinsic reactivity but significantly greater commercial availability and cost-effectiveness compared to aryl bromides and iodides. Recent advances in palladium- and nickel-catalyzed cross-couplings have enabled Suzuki-Miyaura (C–C bond) and Buchwald-Hartwig (C–N bond) transformations of aryl chlorides using both homogeneous and heterogeneous catalytic systems . While aryl iodides and bromides are the most commonly used substrates, aryl chlorides are appealing due to their ready availability and lower cost . Aryl chlorides also typically exhibit enhanced chemical stability during storage and handling relative to their bromo and iodo counterparts.

Suzuki-Miyaura coupling Buchwald-Hartwig amination Pd/Ni catalysis aryl chloride activation

Physicochemical Property Profile: LogP, pKa, and Density Comparisons with Positional Isomers

3-Chloro-5-methoxypyridine exhibits a calculated LogP of 1.74360, a predicted pKa of 2.39 ± 0.10, and a density of 1.21 g/cm³ at standard conditions, with a boiling point of 198.4 °C at 760 mmHg [1]. By comparison, the positional isomer 4-chloro-3-methoxypyridine (CAS 96628-70-5) exhibits a lower calculated XLogP3 of 1.5 . The isomer 2-chloro-5-methoxypyridine (CAS 139585-48-1) has an XLogP3 of 1.7 [2]. This lipophilicity difference of approximately 0.24–0.26 LogP units between 3-chloro-5-methoxypyridine and 4-chloro-3-methoxypyridine translates to measurably altered partitioning behavior in biological membranes and chromatographic separations.

LogP pKa lipophilicity physicochemical characterization solubility prediction

3-Chloro-5-methoxypyridine (CAS 95881-83-7): Evidence-Based Application Scenarios for Scientific and Industrial Use


CNS-Targeted Ligand Development: nAChR Modulator Synthesis

Based on direct comparative binding data showing the 5-chloro analog (Ki = 1.3 nM) outperforming both 5-bromo (Ki = 3.3 nM) and 5-iodo (Ki = 40.8 nM) compounds in nAChR affinity [1], 3-chloro-5-methoxypyridine is the preferred halogenated pyridine building block for developing neuronal nicotinic acetylcholine receptor ligands. The 2.5-fold affinity advantage over the bromo analog and >31-fold advantage over the iodo analog make this compound the rational starting point for SAR campaigns targeting CNS indications including cognitive disorders, pain, and neuroprotection. The compound serves as a direct precursor to the 3-pyridyl ether pharmacophore scaffold validated in radioligand development studies [1].

Pd/Ni-Catalyzed Cross-Coupling for C–C and C–N Bond Construction

3-Chloro-5-methoxypyridine functions as an aryl chloride electrophile in Suzuki-Miyaura (C–C) and Buchwald-Hartwig (C–N) cross-coupling reactions [1]. Recent advances in palladium- and nickel-catalyzed methodologies have expanded the scope of aryl chloride coupling using both homogeneous and heterogeneous catalytic systems [1]. The chlorine atom at C3 provides a defined handle for chemoselective coupling in the presence of the C5 methoxy group. This scenario is particularly relevant for medicinal chemistry libraries requiring diverse aryl/heteroaryl appendages at the pyridine C3 position, where the cost and stability advantages of the aryl chloride outweigh the higher intrinsic reactivity of bromo/iodo alternatives [1].

Directed Ortho-Metalation for Polysubstituted Pyridine Synthesis

The 3-methoxypyridine scaffold (the parent core of 3-chloro-5-methoxypyridine) undergoes regioselective ortho-lithiation using mesityllithium as the metalating base, enabling functionalization at positions adjacent to the methoxy directing group [1]. This directed metalation strategy provides access to C2- and C4-substituted derivatives that are not accessible via electrophilic aromatic substitution pathways. For 3-chloro-5-methoxypyridine specifically, the ortho-lithiation approach offers a route to 2,3,5- and 3,4,5-trisubstituted pyridines that cannot be obtained from 2- or 4-substituted chloro-methoxypyridine isomers due to their distinct regiochemical preferences [1].

Analytical Method Development and Quality Control Reference Standard

With well-characterized physicochemical properties including LogP = 1.74360, predicted pKa = 2.39 ± 0.10, density = 1.21 g/cm³, boiling point = 198.4 °C at 760 mmHg, and refractive index = 1.518 [1], 3-chloro-5-methoxypyridine serves as a reproducible reference standard for HPLC method development and impurity profiling. The LogP differential of 0.24–0.26 units relative to positional isomer 4-chloro-3-methoxypyridine (XLogP3 = 1.5) enables chromatographic resolution of isomeric mixtures that may arise during synthesis. Commercial availability at high purities (97–99.98%) with analytical certification (NMR, HPLC, GC) supports its use as a calibration standard [2].

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